N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide
Overview
Description
“N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide” is a chemical compound with the molecular formula C13H12INO3S . It has an average mass of 389.209 Da and a monoisotopic mass of 388.958252 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12INO3S/c14-11-5-7-12 (8-6-11)19 (17,18)15-13-4-2-1-3-10 (13)9-16/h1-8,15-16H,9H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 389.21 . It’s a solid at room temperature . The melting point is between 117 - 119 degrees Celsius .Scientific Research Applications
Carbonic Anhydrase Inhibitors
Benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase isozymes, demonstrating significant applications in medical chemistry, particularly for developing topical intraocular pressure-lowering agents. These agents are designed to treat conditions like glaucoma by decreasing intraocular pressure (IOP) in the eye. A key advantage of these compounds is their good water solubility and neutral pH when prepared as sodium salts, making them suitable for ophthalmologic use without major ocular side effects (Casini et al., 2000).
Antitumor Activity
Research on sulfonamide-focused libraries has led to the discovery of potent cell cycle inhibitors with significant antitumor activities. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have shown promise in clinical trials for their antimitotic and antiproliferative properties against various cancer cell lines. High-density oligonucleotide microarray analysis of these compounds has provided insights into drug-sensitive cellular pathways and pharmacophore structures essential for antitumor efficacy (Owa et al., 2002).
Cyclooxygenase-2 Inhibitors
Benzenesulfonamide derivatives have also been explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, which play a crucial role in the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Introduction of specific substituents, like a fluorine atom, into these compounds has been found to enhance COX-2 selectivity and potency, leading to the development of orally active COX-2 inhibitors, such as JTE-522, currently in phase II clinical trials (Hashimoto et al., 2002).
Safety and Hazards
properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-4-iodobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3S/c14-11-5-7-12(8-6-11)19(17,18)15-13-4-2-1-3-10(13)9-16/h1-8,15-16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPMHZBKFFMVJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NS(=O)(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218297 | |
Record name | N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952182-65-9 | |
Record name | N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(Hydroxymethyl)phenyl]-4-iodobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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